Anastrozole Impurity (alfa1, alfa1, alfa3, alfa3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-Benzenediacetamide), also known as Anastrozole Diamide, is a derivative of Anastrozole. Anastrozole is a novel, potent aromatase inhibitor belonging to the triazole class .
The synthesis of this compound involves the reaction of a compound IV with N-bromosuccinimide to synthesize 3,5-di[(2,2-dimethyl) cyanomethylbromotoluene (III). The compound III is then reacted with 1,2,4-triazole, and the compound I is obtained by post-treatment .
The molecular formula of Anastrozole Impurity is C17H23N5O2. It belongs to the class of triazoles and nitriles .
As a derivative of Anastrozole, this compound is likely to share similar chemical reactions. Anastrozole is a potent inhibitor of the aromatase enzyme, which is involved in the synthesis of estrogens .
Anastrozole diamide is a chemical compound primarily recognized for its role as an aromatase inhibitor, commonly utilized in the treatment of hormone-dependent breast cancer. It functions by inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This action is particularly beneficial in postmenopausal women with estrogen receptor-positive breast cancer. The compound is classified under the category of non-steroidal aromatase inhibitors and is often compared to other inhibitors like letrozole and exemestane.
The synthesis of anastrozole diamide has been extensively studied, with various methods reported in the literature. One notable approach involves the use of continuous flow synthesis techniques, which enhance reaction control and efficiency. In this method, mesitylene serves as a starting material that undergoes bromination using N-bromosuccinimide to yield 3,5-bis(bromomethyl)toluene. Subsequent reactions include selective radical bromination and substitution reactions to construct the desired anastrozole framework .
Another traditional method involves a multi-step synthesis where 4-amino-1,2,4-triazole is reacted with appropriate benzyl derivatives to form quaternary ammonium salts that are further processed to yield anastrozole. This method emphasizes purification steps to eliminate related impurities formed during synthesis .
Anastrozole diamide features a complex molecular structure characterized by its triazole ring and aromatic components. The molecular formula is , and its molecular weight is approximately 293.36 g/mol. The structural representation includes a triazole moiety linked to a phenyl group and various functional groups that contribute to its biological activity.
Anastrozole diamide participates in several chemical reactions that are crucial for its synthesis and functionality. Key reactions include:
The mechanism of action of anastrozole diamide revolves around its ability to inhibit aromatase activity. By binding to the active site of the aromatase enzyme, it prevents the conversion of androgens such as testosterone and androstenedione into estrogens like estradiol and estrone. This reduction in estrogen levels is crucial for managing estrogen-dependent tumors.
Anastrozole diamide possesses distinct physical and chemical properties that influence its behavior in biological systems:
Anastrozole diamide is primarily used in oncology as a therapeutic agent for treating breast cancer, particularly in postmenopausal women with hormone receptor-positive tumors. Its effectiveness has been demonstrated in various clinical trials, leading to widespread adoption as a standard treatment option.
Anastrozole Diamide (CAS 120512-04-1) is a structurally defined impurity or derivative of the aromatase inhibitor anastrozole. Its molecular formula is C₁₇H₂₃N₅O₂, with a molecular weight of 329.40 g/mol [1] [7]. The systematic IUPAC name is 2-[3-(1-amino-2-methyl-1-oxopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanamide, reflecting its bis-carboxamide functionalization [7].
The core structure consists of:
Table 1: Key Functional Groups in Anastrozole Diamide
Group | Position | Role in Molecular Interactions |
---|---|---|
Carboxamide (–CONH₂) | 1, 3 | H-bond donor/acceptor; enhances polarity |
1,2,4-Triazole | 5 (via –CH₂) | Halogen/X-bond acceptor; pharmacophore |
tert-Butyl | Adjacent to carboxamide | Steric hindrance; metabolic resistance |
Deuterated analogs of anastrozole derivatives serve as critical internal standards for bioanalytical quantification. Anastrozole-D₁₂ (CAS 120512-32-5) is a deuterium-labeled variant with the molecular formula C₁₇H₇D₁₂N₅ and a molecular weight of 305.45 g/mol [5]. This compound incorporates twelve deuterium atoms (D) at methyl and methylene sites, likely replacing all hydrogen atoms in the tert-butyl and benzyl positions.
Anastrozole Diamide diverges from the therapeutic compound anastrozole (C₁₇H₁₉N₅) through the substitution of nitrile (–C≡N) groups with carboxamides (–C(O)NH₂). This modification significantly alters physicochemical and pharmacokinetic behavior:
Experimental data indicate negligible aqueous solubility for both compounds, necessitating advanced formulations (e.g., transdermal patches) [8].
Metabolic Resistance:
Table 2: Structural and Functional Comparison with Anastrozole
Property | Anastrozole Diamide | Anastrozole | Impact |
---|---|---|---|
Key Functional Groups | –CONH₂ (×2) | –C≡N (×2) | Altered H-bonding; metabolic stability |
Molecular Weight | 329.40 g/mol | 293.37 g/mol | Increased steric bulk |
Aromatase Binding | Likely reduced | High affinity | Loss of nitrile-aromatase coordination |
Analytical Use | Impurity reference standard | Active pharmaceutical ingredient | Pharmacopeial relevance |
Anastrozole Diamide exhibits complex solid-state behavior stabilized by halogen bonding (XB) and lp-π interactions. Co-crystallization with the XB donor 1,4-diiodotetrafluorobenzene (1,4-FIB) yields the adduct ASZ·1.5(1,4-FIB) [9]. Single-crystal X-ray diffraction reveals:
Table 3: Crystallographic Parameters of ASZ·1.5(1,4-FIB) Co-crystal
Parameter | Value |
---|---|
Empirical Formula | C₁₇H₂₃N₅O₂·1.5(C₆F₄I₂) |
Crystal System | Triclinic |
Space Group | P-1 |
Unit Cell | a=10.832(2) Å, b=15.118(3) Å, c=15.311(3) Å |
Angles | α=64.90(3)°, β=79.48(3)°, γ=81.91(3)° |
Halogen Bonds | I⋯N: 2.883(7) Å, 2.913(6) Å |
Concluding Remarks
Anastrozole Diamide serves as a chemically stable reference compound with defined solid-state architecture and utility in analytical chemistry. Its structural distinction from anastrozole—particularly the diamide substitution—offers insights into aromatase inhibitor pharmacophore flexibility. Future research may explore its role in co-crystal engineering for enhanced material properties or as a synthetic precursor for deuterated internal standards.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7